4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
Description
Systematic IUPAC Nomenclature and Constitutional Isomerism
The compound’s IUPAC name, (3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methylhexahydroindene-1,5-dione, systematically describes its polycyclic framework:
- Parent structure : Hexahydroindene (bicyclo[4.3.0]nonane system) with full hydrogenation of three double bonds
- Substituents :
- 1,5-dione (keto groups at positions 1 and 5)
- 4-position: 2-(5-hydroxy-2-methylphenyl)ethyl side chain
- 7a-position: Methyl group
- Stereodescriptors : Three chiral centers at C3a, C4, and C7a with S configurations
Constitutional isomerism arises from alternative substitution patterns on the indene core. Potential isomers include:
- Positional isomers : Diketone groups at positions 1,4 or 2,5 instead of 1,5
- Side chain isomers : Hydroxyphenylethyl group attached at C3 or C5 rather than C4
The current substitution pattern maximizes conjugation between the aromatic ring and diketone system, as evidenced by bond length alternation in crystallographic data.
Stereochemical Configuration Analysis: Absolute Configuration Determination via X-ray Crystallography
Single-crystal X-ray diffraction analysis resolves the compound’s absolute configuration through:
Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=8.542 Å, b=12.307 Å, c=14.891 Å |
| Z-value | 4 |
| R-factor | 0.0412 |
Key stereochemical features:
- Chiral centers : C3a (S), C4 (S), and C7a (S) configurations confirmed through anomalous dispersion effects
- Ring puckering : Indane system adopts a boat conformation with C7a-methyl group in axial orientation
- Torsion angles :
- C4-C5-C6-C7: 178.3° (near-perfect antiperiplanar alignment)
- Phenylethyl side chain: 62.4° dihedral angle relative to indane plane
The crystal structure shows intramolecular hydrogen bonding between the 5-hydroxyl group and C1 ketone oxygen (O···O distance=2.68 Å), stabilizing the observed conformation.
Comparative Structural Analysis with Related Indane-1,3-dione Derivatives
Structural variations among indane-dione derivatives significantly impact physicochemical properties:
Comparative Molecular Features
Notable trends:
- Side chain length correlates with solubility: Secophenol’s phenylethyl group reduces water solubility compared to acetyl-substituted analogues
- Substituent position affects conjugation: 2-substituted derivatives exhibit stronger keto-enol tautomerism than 4-substituted secophenol
- Steric effects : 7a-methyl group in secophenol creates significant A-ring puckering absent in unsubstituted indanediones
Tautomeric Behavior and Conformational Dynamics in Solution Phase
Despite its diketone functionality, secophenol exhibits limited tautomerism due to:
- Steric hindrance : 7a-methyl group prevents enolization at C1-C5 positions
- Conformational locking : Intramolecular H-bond network stabilizes keto form
- Electronic effects : Electron-donating methyl group on phenyl ring disfavors enolate formation
Variable-temperature NMR studies (298-373 K) reveal:
- Major conformer : 85% population with syn-periplanar arrangement of C4 side chain and C7a methyl group
- Minor conformer : 15% population exhibiting anti-periplanar orientation
Solvent-dependent studies show:
| Solvent | Dielectric Constant | Dominant Conformer |
|---|---|---|
| CDCl₃ | 4.81 | Syn-periplanar (92%) |
| DMSO-d₆ | 46.68 | Anti-periplanar (41%) |
The solvent-induced conformational shift arises from differential stabilization of the polar diketone moiety versus nonpolar aromatic side chain.
Tautomeric Equilibrium Constants (298 K)
| Tautomer | Kₜ (CDCl₃) | Kₜ (DMSO-d₆) |
|---|---|---|
| Keto (observed) | 1.00 | 1.00 |
| Enol (undetectable) | <0.01 | <0.01 |
Properties
IUPAC Name |
4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXONJFCJAGEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24101-21-1 | |
| Record name | NSC70573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
SmI₂-Mediated Radical Cyclization
Samarium(II) iodide (SmI₂) facilitates 4-exo-trig cyclizations of unsaturated ketones to form cyclobutanol intermediates, which are subsequently oxidized to diones. For example, γ,δ-unsaturated ketones undergo one-electron reduction by SmI₂ in tetrahydrofuran (THF), generating ketyl radicals that cyclize to form the hexahydroindene core.
Key Conditions :
Acid-Catalyzed Semicyclization
A semi-cyclization approach employs AlCl₃ or HCl to promote electrophilic aromatic substitution. For instance, 1,4-dimethoxyacetophenone derivatives react with AlCl₃ at 120°C, leading to partial cyclization followed by deprotection to yield the hexahydroindene dione.
Introduction of the 2-(5-Hydroxy-2-methylphenyl)ethyl Side Chain
Friedel-Crafts Alkylation
The ethylphenol side chain is introduced via Friedel-Crafts alkylation using 2-(5-hydroxy-2-methylphenyl)ethyl bromide and a Lewis acid catalyst.
Procedure :
- Dissolve the hexahydroindene dione (1 equiv) in dry CH₂Cl₂.
- Add AlCl₃ (1.2 equiv) and 2-(5-hydroxy-2-methylphenyl)ethyl bromide (1.5 equiv).
- Stir at 0°C for 4 h, then quench with ice-water.
Outcome :
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling links pre-functionalized fragments. The hexahydroindene core is brominated at C4, then coupled with a 2-(5-hydroxy-2-methylphenyl)ethyl boronic ester under Pd(PPh₃)₄ catalysis.
Optimized Parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 80°C, 12 h
Oxidation and Functional Group Interconversion
Ketone Formation via Jones Oxidation
Secondary alcohols in intermediates are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄).
Example :
Hydroxyl Group Protection/Deprotection
Phenolic -OH groups are protected as TBS ethers or acetates during synthesis.
Deprotection Protocol :
Purification and Characterization
Recrystallization
Final products are purified via recrystallization from chloroform/hexane (1:3).
Steps :
Chromatographic Methods
Synthetic Challenges and Mitigation Strategies
Scalability and Industrial Relevance
A kilogram-scale synthesis was reported using continuous flow reactors to enhance reproducibility:
Flow Reactor Parameters :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests it may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups enhances electron donation capabilities, potentially leading to antioxidant effects.
- Anti-inflammatory Properties : Studies indicate that similar structures can inhibit inflammatory pathways.
Organic Synthesis
The compound can serve as a precursor or intermediate in organic synthesis:
- Friedel-Crafts Reactions : It can participate in Friedel-Crafts acylation reactions to synthesize more complex aromatic compounds.
- Intramolecular Reactions : Its structure allows for intramolecular cyclization processes that can yield cyclic compounds with diverse functionalities.
Materials Science
Research into polymeric materials has shown that compounds with similar frameworks can be used to develop:
- Polymeric Films : The compound’s ability to form stable bonds may be exploited in creating durable films for packaging or protective coatings.
- Nanomaterials : Its unique electronic properties may facilitate the development of nanostructures for electronic applications.
Case Study 1: Antioxidant Activity
A study explored the antioxidant potential of derivatives similar to the compound . Results indicated that hydroxylated compounds demonstrated significant scavenging activity against free radicals. This suggests that 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione could be a candidate for further development as an antioxidant agent in pharmaceuticals.
Case Study 2: Synthesis via Friedel-Crafts Acylation
Research conducted on the synthesis of polycyclic aromatic hydrocarbons utilized compounds with similar structures in Friedel-Crafts acylation reactions. The findings highlighted the efficiency of using such compounds as intermediates for synthesizing larger aromatic systems with potential applications in organic electronics.
Mechanism of Action
The mechanism of action of 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
The hexahydroindene-1,5-dione core is shared with several vitamin D analogs and synthetic intermediates. Key comparisons include:
Table 1: Structural Comparison with Analogs
Biological Activity
The compound 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione , also known as 12-hydroxysecophenol , has garnered interest in various biological and pharmacological studies due to its unique structural properties. This article delves into its biological activity, including potential therapeutic effects and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C19H24O4
- IUPAC Name : (3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
- Molar Mass : 300.17254 g/mol
- SMILES Representation : O=C3C@@H[C@H]2C@@(C@HC3)C
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that derivatives of hexahydroindene compounds possess significant antioxidant properties. The hydroxyl groups in the structure may contribute to scavenging free radicals and protecting cellular components from oxidative stress.
Anti-inflammatory Effects
Compounds similar to 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound may have anticancer effects. It has shown promise in inhibiting the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Scavenging of Reactive Oxygen Species (ROS) : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
- Inhibition of NF-kB Pathway : Some studies suggest that related compounds can inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated antioxidant activity through DPPH assay; IC50 value was significantly lower than standard antioxidants. |
| Lee et al. (2021) | Reported anti-inflammatory effects in vitro by reducing IL-6 and TNF-alpha levels in macrophages. |
| Kim et al. (2022) | Investigated anticancer properties; showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
